Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of this compound could involve the use of methyl 3-amino-2-thiophenecarboxylate . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H13NO6S2 . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .Chemical Reactions Analysis
Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 355.39 . It is a solid in physical form . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 3-amino-2-thiophene carboxylate, a compound closely related to the subject chemical, is used in synthesizing [3,2-d]4(3H)thieno-pyrimidinones. This synthesis process provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Another study illustrates the synthesis of azuleno[1,2-c]thiophenes, highlighting a new procedure for synthesizing thiophene-fused azulenes (Imafuku & Wang, 2002).
Pharmaceutical Applications
A key focus has been on the development of tumor-selective agents. Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, structurally similar to the requested compound, has been identified as a prototype of tumor-selective agents, showing potential in inhibiting the proliferation of various tumor cell lines (Thomas et al., 2014). Similarly, pronounced anti-proliferative activity and tumor cell selectivity have been observed in certain 5-alkyl-2-amino-3-methylcarboxylate thiophene derivatives (Thomas et al., 2017).
Antibacterial Applications
Novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore have been synthesized and tested for activity against various bacterial and fungal strains. These derivatives, particularly methyl 2-[3-(4-ethylbenzyl)thioureido]thiophene-3-carboxylate, demonstrated high binding efficiency to bacterial acetyl-CoA carboxylase and potential as potent inhibitors (Vikram, Amperayani, & Umadevi, 2021).
Analytical Chemistry
In the field of analytical chemistry, methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates have been synthesized and studied for their spectrophotometric properties. These compounds may have potential as reagents for spectrophotometry analytical research (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).
Catalysis
Methyl thiophene-2-carboxylate has been used as a synthetic equivalent in reactions promoted by samarium diiodide, demonstrating its potential in electrophilic reactions for functionalizing compounds (Yang, Nandy, Selvakumar, & Fang, 2000).
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water . This suggests that the compound’s bioavailability may be influenced by factors such as the route of administration and the presence of organic solvents.
Result of Action
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHLOAKUKYILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.